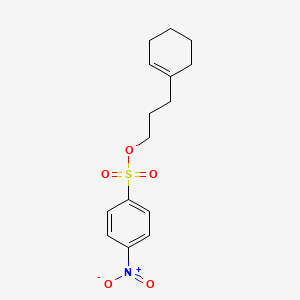![molecular formula C11H16O2S B14634461 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol CAS No. 54839-93-9](/img/structure/B14634461.png)
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is an organic compound with the molecular formula C11H16O2S It is a derivative of benzene, featuring a sulfanyl group attached to a benzene ring substituted with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-diol (resorcinol).
Sulfanyl Group Introduction: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction. This involves reacting resorcinol with 3-methylbutyl thiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification methods, such as distillation and crystallization, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various electrophiles like bromine or nitric acid, under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its hydroxyl and sulfanyl groups.
Pathways: It can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups in the meta position.
Uniqueness
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is unique due to the presence of the 3-methylbutyl sulfanyl group, which imparts distinct chemical properties and potential biological activities not observed in its simpler analogs.
Propiedades
Número CAS |
54839-93-9 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
5-(3-methylbutylsulfanyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2S/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8,12-13H,3-4H2,1-2H3 |
Clave InChI |
UGFPOTBEQBRAFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


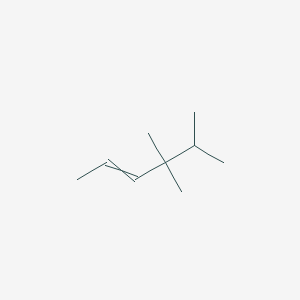
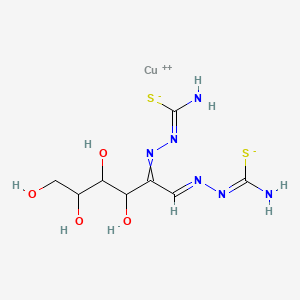
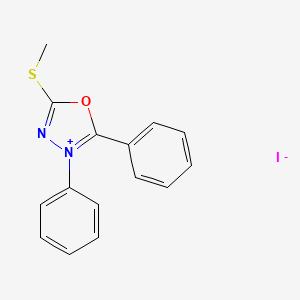
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

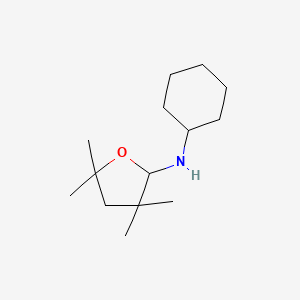
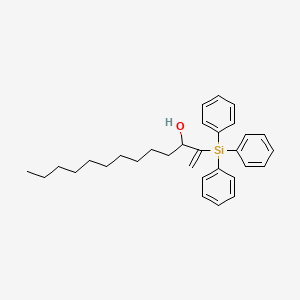
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
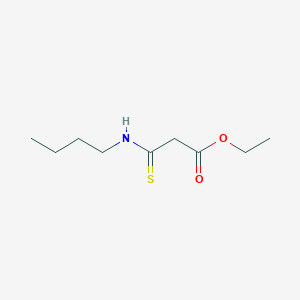
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
